3,3',3''-Methanetriyltris(1,2-dimethyl-1H-indole)
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Overview
Description
3,3’,3’'-Methanetriyltris(1,2-dimethyl-1H-indole) is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 3,3’,3’'-Methanetriyltris(1,2-dimethyl-1H-indole), often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid, to yield the desired indole compound .
Industrial Production Methods
Industrial production of indole derivatives may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The specific conditions and catalysts used can vary depending on the desired product and its applications .
Chemical Reactions Analysis
Types of Reactions
3,3’,3’'-Methanetriyltris(1,2-dimethyl-1H-indole) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions can vary from mild to harsh, depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid, while reduction may produce indoline derivatives .
Scientific Research Applications
3,3’,3’'-Methanetriyltris(1,2-dimethyl-1H-indole) has numerous scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in various biological processes and its potential therapeutic effects.
Medicine: Investigated for its antiviral, anticancer, and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,3’,3’'-Methanetriyltris(1,2-dimethyl-1H-indole) involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives, such as:
- 2,3-Dimethylindole
- 5-Fluoro-3-phenyl-1H-indole
- Indole-3-acetic acid
Uniqueness
3,3’,3’'-Methanetriyltris(1,2-dimethyl-1H-indole) is unique due to its specific structure, which allows it to interact with a wide range of biological targets. This versatility makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
112528-81-1 |
---|---|
Molecular Formula |
C31H31N3 |
Molecular Weight |
445.6 g/mol |
IUPAC Name |
3-[bis(1,2-dimethylindol-3-yl)methyl]-1,2-dimethylindole |
InChI |
InChI=1S/C31H31N3/c1-19-28(22-13-7-10-16-25(22)32(19)4)31(29-20(2)33(5)26-17-11-8-14-23(26)29)30-21(3)34(6)27-18-12-9-15-24(27)30/h7-18,31H,1-6H3 |
InChI Key |
IEAXYXDXVIMBTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(C3=C(N(C4=CC=CC=C43)C)C)C5=C(N(C6=CC=CC=C65)C)C |
Origin of Product |
United States |
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